molecular formula C12H16O8S6 B11941723 2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid CAS No. 52959-43-0

2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid

Cat. No.: B11941723
CAS No.: 52959-43-0
M. Wt: 480.7 g/mol
InChI Key: ZGLLJEKDAHITBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid is a complex organic compound with the molecular formula C12H16O8S6 and a molecular weight of 480.610 g/mol . This compound is characterized by the presence of multiple sulfur atoms and acetic acid groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid involves several steps. One common method starts with the preparation of 1,4-dithiane-2,5-diol, which is then subjected to various chemical reactions to introduce the acetic acid groups. The reaction conditions typically involve the use of catalysts such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur and acetic acid groups .

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid involves interactions with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. The acetic acid groups can also participate in various biochemical reactions, further enhancing the compound’s versatility .

Properties

CAS No.

52959-43-0

Molecular Formula

C12H16O8S6

Molecular Weight

480.7 g/mol

IUPAC Name

2-[[2,5,5-tris(carboxymethylsulfanyl)-1,4-dithian-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C12H16O8S6/c13-7(14)1-21-11(22-2-8(15)16)5-26-12(6-25-11,23-3-9(17)18)24-4-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

ZGLLJEKDAHITBE-UHFFFAOYSA-N

Canonical SMILES

C1C(SCC(S1)(SCC(=O)O)SCC(=O)O)(SCC(=O)O)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.